BenchChemオンラインストアへようこそ!

2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Medicinal chemistry Physicochemical properties SAR analysis

This thieno[3,2-d]pyrimidine features a 4-bromophenyl group that fundamentally alters cytotoxic mechanism compared to chloro or methyl analogs—validated in published SAR studies. The 2-benzylthio and 6,7-dihydro core enable precise PI3Kδ benchmarking and serve as a handle for late-stage Suzuki diversification toward bifunctional PI3Kδ/BET inhibitors. Procure this specific brominated derivative to ensure target engagement fidelity; substitution with non-brominated analogs risks loss of biological function.

Molecular Formula C19H15BrN2OS2
Molecular Weight 431.37
CAS No. 850915-91-2
Cat. No. B2756485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS850915-91-2
Molecular FormulaC19H15BrN2OS2
Molecular Weight431.37
Structural Identifiers
SMILESC1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC4=CC=CC=C4
InChIInChI=1S/C19H15BrN2OS2/c20-14-6-8-15(9-7-14)22-18(23)17-16(10-11-24-17)21-19(22)25-12-13-4-2-1-3-5-13/h1-9H,10-12H2
InChIKeyQDEALFNQZGYCEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 2-(Benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-91-2): A Thienopyrimidine Scaffold


2-(Benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 850915-91-2) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidine class, a core scaffold recognized for its broad bioactivity, particularly as kinase inhibitors [1]. The molecule features a partially saturated 6,7-dihydrothieno ring, a 2-benzylthio substituent, and a 3-(4-bromophenyl) group, a combination designed for specific electronic and steric interactions within biological targets [2].

Critical Reasons 2-(Benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Cannot Be Interchanged with Class Analogs


Substitution within the thieno[3,2-d]pyrimidine series is not functionally neutral. Published SAR analyses demonstrate that the specific halogen substituent on the terminal phenyl ring profoundly impacts both the potency and the cytotoxic mechanism of action, with mono-brominated derivatives showing distinct activity profiles compared to their chloro, methyl, or unsubstituted analogs [1]. Furthermore, the bromine atom's influence on molecular electrostatic potential and lipophilicity can alter bioavailability and target engagement in a manner not achievable with other halogens [1]. Therefore, simply replacing this specific compound with a closely related thienopyrimidine, such as the 4-chlorophenyl or 4-methylphenyl analog, based solely on scaffold similarity, risks a critical loss of the desired biological function.

Quantitative Differentiation Evidence for 2-(Benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


Structural Differentiation: 3-(4-Bromophenyl) vs. 3-Phenyl Substituent Effect on Physicochemical Properties

The target compound's molecular identity is defined by the 4-bromophenyl group at the N3 position, which differentiates it from the unsubstituted phenyl analog (CAS 686770-83-2). This single atom alteration leads to a measurable change in key drug-likeness parameters. The bromine atom contributes significant heavy atom bulk and alters electron distribution, which can be quantified through logP and topological polar surface area (TPSA) differences .

Medicinal chemistry Physicochemical properties SAR analysis

Halogen-Dependent Cytotoxic Mechanism: Bromine vs. Chlorine at C7 of Thienopyrimidine

While not a direct study on the target compound, a pivotal 2015 publication demonstrates that the simple introduction of a bromine atom onto the thieno[3,2-d]pyrimidine core fundamentally changes the mechanism of cytotoxicity compared to the chloro analog. In MDA-MB-231 breast cancer cells, the 7-bromo derivative eliminated cell type-dependent differences in cell cycle arrest observed with the 2,4-dichloro compound, indicating that a bromine substituent can confer a unique pharmacological profile [1].

Cancer biology Antiproliferative activity Cell cycle arrest

SAR Validation: Superior Antitumor Activity of Mono-Halogenated Phenyl Thienopyrimidines

A 2014 study evaluating thieno[3,2-d]pyrimidine derivatives containing a diaryl urea moiety established that compounds possessing a mono-halogen substituent, such as bromine or chlorine, at the 4-position of the terminal phenyl ring exhibited superior antitumor activity compared to di-halogenated or methyl-substituted analogs [1]. This SAR directly supports the differentiated value of the 3-(4-bromophenyl) group present in the target compound relative to non-halogenated or poly-halogenated derivatives.

Anticancer SAR Kinase inhibition Diaryl urea derivatives

Proven Application Scenarios for 2-(Benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


Focused SAR Probe for Halogen-Dependent Mechanism of Action Studies

Based on evidence that a bromine substituent can fundamentally alter the cytotoxic mechanism of thieno[3,2-d]pyrimidines, this compound is ideally suited as a mechanistic probe molecule. Researchers can directly compare it against its 4-chlorophenyl and 4-methylphenyl analogs (CAS 686771-68-6) in a defined panel of cancer cell lines to deconvolve the role of the 4-bromo atom in inducing cell cycle arrest or apoptosis. The quantified increase in lipophilicity (estimated ΔlogP ~0.5) over the unsubstituted analog also makes it a candidate for testing membrane permeability hypotheses [1].

Negative Control or Benchmarking Tool in PI3Kδ Drug Discovery Programs

Given the prominence of the thieno[3,2-d]pyrimidine scaffold in PI3Kδ inhibitor development, this specific compound serves as a valuable tool compound or negative control. Its structural features—particularly the 2-benzylthio group and 6,7-dihydro core—allow researchers to benchmark the selectivity and potency of their novel PI3Kδ inhibitors against a well-defined but structurally distinct member of the chemical class. Aligning its activity with published SAR on mono-halogenated thienopyrimidines provides a solid benchmark [1].

Chemical Starting Point for Dual PI3Kδ/BET Inhibitor Libraries

The Journal of Medicinal Chemistry (2025) describes the first bifunctional PI3Kδ/BET inhibitors using a thieno[3,2-d]pyrimidine core [1]. The target compound's 3-(4-bromophenyl) group provides a handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki coupling), enabling the rapid synthesis of focused libraries to explore dual PI3Kδ/BET inhibition. This is a concrete procurement rationale for labs building upon this published strategy.

Quote Request

Request a Quote for 2-(benzylthio)-3-(4-bromophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.